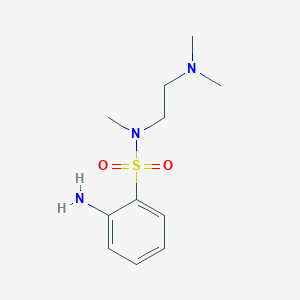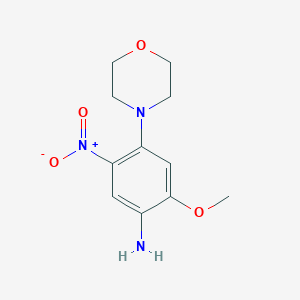
14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid is a compound with a complex structure that includes multiple ether linkages and a terminal carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid typically involves the use of polyethylene glycol (PEG) derivatives. One common method includes the reaction of PEG with a suitable carboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ether linkages in the compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic uses, including drug delivery systems.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid involves its interaction with specific molecular targets. The compound’s ether linkages and carboxylic acid group allow it to participate in various biochemical pathways. It may act as a ligand for certain receptors or enzymes, influencing their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
16,16-Dimethyl-14-oxo-3,6,9,12,15-pentaoxaheptadecanoic acid: A similar compound with additional methyl groups.
17-Azido-3,6,9,12,15-pentaoxaheptadecanoic acid: Features an azide group instead of an oxo group.
Uniqueness
14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid is unique due to its specific arrangement of ether linkages and the presence of an oxo group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C12H22O8 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-ethoxy-2-oxoethoxy)ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C12H22O8/c1-2-20-12(15)10-19-8-6-17-4-3-16-5-7-18-9-11(13)14/h2-10H2,1H3,(H,13,14) |
InChI Key |
PGAPDXOICFWOEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-[2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,8-dioxo-1H-purin-7-yl]but-2-enoic acid](/img/structure/B13908391.png)

![2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethanamine](/img/structure/B13908407.png)



![[(6R,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13908432.png)


![5,7-dimethyl-3-propanoyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13908452.png)
![4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13908458.png)


![4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13908474.png)
